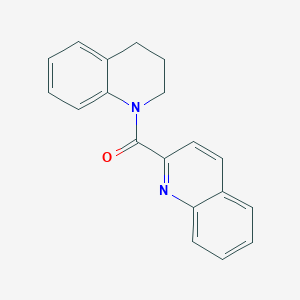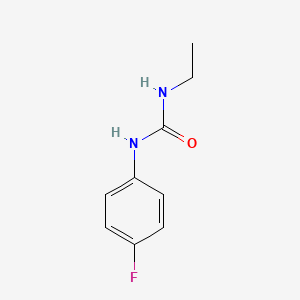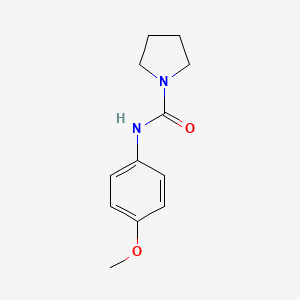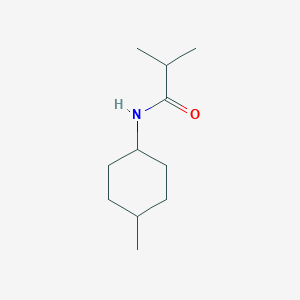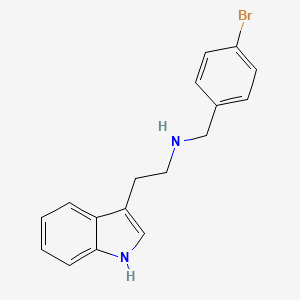
N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine, also known as 4-Br-BAIE, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of indole-based molecules, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine is not fully understood, but it is believed to act through the modulation of various signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Furthermore, this compound has been shown to modulate the activity of serotonin receptors, which may be responsible for its anti-depressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes. Furthermore, this compound has been shown to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which may be responsible for its anti-depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine in lab experiments is its wide range of biological activities, which makes it a potential candidate for drug development. Another advantage is its ease of synthesis and purification. However, one limitation is the lack of information on its toxicity and safety profile, which may hinder its development as a drug candidate. Furthermore, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to study its toxicity and safety profile in animal models. Furthermore, this compound may be studied in combination with other drugs to enhance its therapeutic potential. Finally, this compound may be studied in clinical trials to determine its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a novel compound that has potential therapeutic applications due to its wide range of biological activities. Its ease of synthesis and purification make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine involves the reaction of 4-bromobenzyl chloride with 2-(1H-indol-3-yl)ethanamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained in good yields and can be purified by column chromatography.
Applications De Recherche Scientifique
N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to have a wide range of biological activities, making it a potential candidate for drug development. It has been studied for its anti-inflammatory, anti-cancer, and anti-depressant properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJRJEPSSNWTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)
![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)

